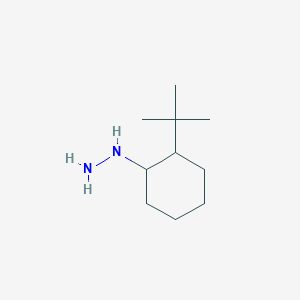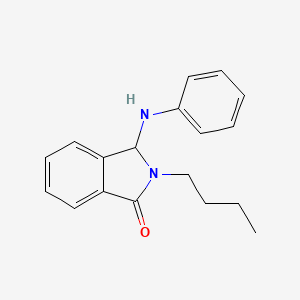![molecular formula C25H19N3O4 B12444731 3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a nitrobenzamide group, and a methyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Amidation: Formation of the amide bond between the naphthalene derivative and the nitrobenzamide.
Methylation: Addition of a methyl group to the phenyl ring.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, coupling agents for amidation, and methyl iodide for methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-N-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE
- 3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-NITROBENZAMIDE
Uniqueness
3-METHYL-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-4-NITROBENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H19N3O4 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-14-19(12-13-23(16)28(31)32)24(29)26-20-9-4-8-18(15-20)25(30)27-22-11-5-7-17-6-2-3-10-21(17)22/h2-15H,1H3,(H,26,29)(H,27,30) |
InChI Key |
LVEGGTMLGQFXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
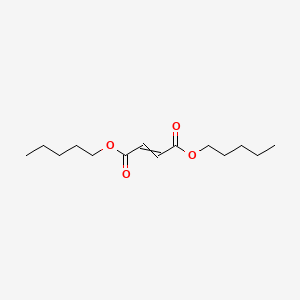
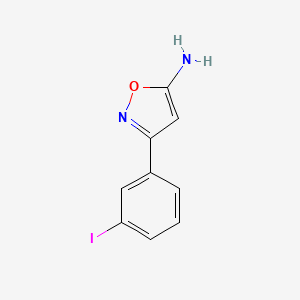
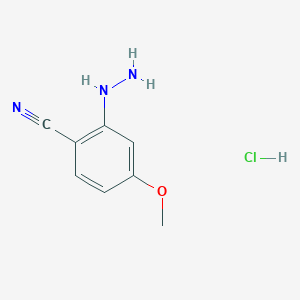
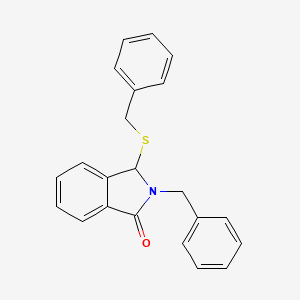
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)

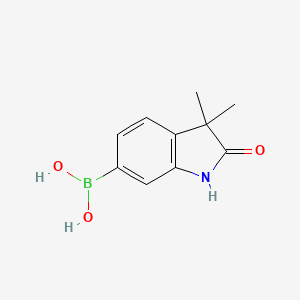
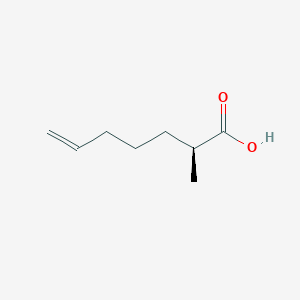
![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)
